(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9Cl2NO2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group on the propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-3-(2,3-dichlorophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(2,3-dichlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
- (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid
- (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid
Uniqueness
(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the (S)-configuration also imparts chirality, which can affect its interaction with chiral biological targets.
Properties
IUPAC Name |
(3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKLESLYMHWBOP-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426741 |
Source
|
Record name | (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748128-13-4 |
Source
|
Record name | (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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